molecular formula C16H16O3 B3021339 Ethyl 2-(4-phenoxyphenyl)acetate CAS No. 14062-26-1

Ethyl 2-(4-phenoxyphenyl)acetate

Cat. No. B3021339
CAS RN: 14062-26-1
M. Wt: 256.3 g/mol
InChI Key: CPYLMUNOJSVCRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenoxyphenyl)acetate is a chemical compound with the molecular formula C16H16O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound can be achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .


Molecular Structure Analysis

The molecular structure of this compound was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that the compound was crystallized in the triclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and selective reduction . The alkylation of 4-nitrophenol with ethyl bromo-acetate is followed by the selective reduction of the nitro group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.3 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

  • Corrosion Inhibition : Ethyl 2-(4-phenoxyphenyl)acetate derivatives have been investigated for their corrosion inhibition properties. A study by Lgaz et al. (2017) found that certain derivatives effectively inhibit corrosion of mild steel in hydrochloric acid, following Langmuir adsorption model and acting as mixed-type inhibitors (Lgaz et al., 2017).

  • Green Chemistry in Pharmaceuticals : In a study by Costa et al. (2012), this compound was identified as a precursor in green Suzuki coupling reactions. This process is significant in the pharmaceutical industry, particularly in the synthesis of drugs like felbinac, used in treating arthritis (Costa et al., 2012).

  • Metallomesogenic Compounds Synthesis : Kovganko and Kovganko (2013) synthesized this compound derivatives for the production of copper(II) metallomesogenic complexes. These complexes have potential applications in materials science, especially in the creation of liquid crystalline materials (Kovganko & Kovganko, 2013).

  • Anti-Asthma Drug Production : this compound derivatives have been explored in the synthesis of a prototype anti-asthma drug, LASSBio 482. Bevilaqua et al. (2004) demonstrated its synthesis through enzymatic hydrolysis, which is an efficient method for producing pharmaceutical compounds (Bevilaqua et al., 2004).

  • Diuretic Activity : Lee et al. (1984) synthesized and tested derivatives of this compound for saluretic and diuretic activities. Their study indicated the potential of these compounds as high-ceiling diuretics (Lee et al., 1984).

Mechanism of Action

Target of Action

It is structurally similar to fenoxycarb , an insect growth regulator (IGR), suggesting that it may have similar targets and mechanisms of action.

Mode of Action

Based on its structural similarity to fenoxycarb , it may act as a juvenile hormone agonist, interfering with the growth and development of insects

Biochemical Pathways

As a potential juvenile hormone agonist, it could interfere with the normal hormonal regulation of insect growth and development . This could disrupt various biochemical pathways, leading to abnormal development or death of the insect.

Result of Action

If it acts similarly to fenoxycarb , it could disrupt the normal growth and development of insects, leading to their death

properties

IUPAC Name

ethyl 2-(4-phenoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)12-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYLMUNOJSVCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544001
Record name Ethyl (4-phenoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14062-26-1
Record name Ethyl 4-phenoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-phenoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (4′-phenoxyphenyl)acetic acid (0.456 g) in 4 ml of ethanol is added para-toluensulfonic acid (0.076 g) and the resulting mixture is refluxed for 2 hours. The solvent is evaporated off, the residue is dissolved in diethyl ether and the organic phase is washed with saturated aqueous solution of sodium hydrogencarbonate and then with brine. The organic phase is dried over sodium sulfate and concentrated to dryness to give 0.458 g of the product as a brown oil.
Quantity
0.456 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of (4′-phenoxyphenyl)acetate acid (0.456 g) in 4 ml of ethanol is added para-toluensulfonic acid (0.076 g) and the resulting mixture is refluxed for 2 hours. The solvent is evaporated off, the residue is dissolved in diethyl ether and the organic phase is washed with saturated aqueous solution of sodium hydrogencarbonate and then with brine. The organic phase is dried over sodium sulfate and concentrated to dryness to give 0.458 g of the product as a brown oil.
Name
(4′-phenoxyphenyl)acetate
Quantity
0.456 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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